N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a carboxamide linkage between two substituted benzothiazole moieties.
Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chloro substituent and a tertiary amine side chain in this compound may enhance its interaction with biological targets, such as enzymes or receptors, by modulating electronic and steric effects .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNQZLZKHRKROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the chlorobenzo[d]thiazol-2-yl group and the dimethylamino propyl side chain. The final step involves the formation of the carboxamide hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The purification process may involve recrystallization, chromatography, or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzothiazole core and carboxamide functionality are shared with several analogs in the evidence. Key comparisons include:
Key Observations :
- The target compound’s benzothiazole core distinguishes it from benzodithiazine (S-O-S linkage) and imidazo-benzothiazole derivatives .
- The 6-chloro substituent is common in benzodithiazine analogs (e.g., compound 2 in ), suggesting a role in enhancing electrophilic reactivity or binding affinity .
- The 3-(dimethylamino)propyl side chain introduces a basic tertiary amine, which is absent in benzodithiazine and imidazo-benzothiazole analogs. This group may improve solubility and membrane permeability via protonation .
Physicochemical and Spectral Properties
- Melting Points : Benzodithiazine derivatives exhibit high melting points (252–319°C), attributed to strong intermolecular interactions (SO₂ and hydrogen bonding) . The target compound’s hydrochloride salt may lower its melting point compared to neutral analogs.
- Spectroscopic Signatures: IR: Expected peaks for carboxamide (1645–1680 cm⁻¹), tertiary amine (2700–2800 cm⁻¹), and C-Cl (750 cm⁻¹) . NMR: Benzothiazole protons resonate at δ 7.5–8.5 ppm, while the dimethylamino group shows a singlet near δ 2.2–3.3 ppm .
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, including antiproliferative effects, antioxidant properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure with two benzothiazole moieties and a dimethylamino propyl chain. Its chemical formula is , with a molecular weight of approximately 300.86 g/mol. The presence of chlorine and nitrogen atoms in its structure contributes to its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide have shown promising results in inhibiting the proliferation of tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 1.5 |
| B7 | A549 | 2.0 |
| B7 | H1299 | 1.8 |
These results indicate that the compound exhibits potent activity against several human cancer cell lines, suggesting its potential as an anticancer agent .
Antioxidant Properties
The antioxidative capacity of benzothiazole derivatives has also been evaluated. In vitro assays using DPPH and FRAP methods demonstrated that certain derivatives significantly scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
| Compound | DPPH Scavenging Activity (%) | FRAP (µM FeSO4) |
|---|---|---|
| 29 | 85 | 150 |
| 8 | 75 | 120 |
The compound's ability to reduce oxidative stress may contribute to its anticancer properties by protecting normal cells from damage during chemotherapy .
The mechanisms underlying the biological activities of N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of BCL-2 family proteins, leading to programmed cell death.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, the compound may reduce inflammation associated with tumor progression .
Case Studies
Several studies have explored the efficacy of related benzothiazole compounds in clinical settings:
- Study on Compound B7 : In a recent clinical trial involving patients with non-small cell lung cancer, compound B7 demonstrated significant tumor regression when administered alongside standard chemotherapy regimens .
- In Vivo Studies : Animal models treated with N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide showed reduced tumor sizes and prolonged survival rates compared to control groups .
Q & A
Q. What are the key steps in synthesizing this compound, and how can intermediates be characterized?
The synthesis involves three main stages:
- Intermediate formation : Reacting 2-aminothiophenol with chloro-substituted benzaldehyde under oxidative conditions to generate 2-amino-6-chlorobenzothiazole .
- Coupling reaction : Introducing the 3-(dimethylamino)propyl group via alkylation or nucleophilic substitution, often using potassium carbonate as a base .
- Carboxamide formation : Reacting the intermediate with benzothiazole-2-carboxylic acid chloride in the presence of triethylamine to form the final carboxamide . Characterization : Use HPLC for purity analysis and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on signals from the dimethylamino propyl group (δ ~2.2–2.8 ppm) and benzothiazole protons (δ ~7.5–8.5 ppm) .
Q. What analytical techniques are critical for verifying the compound’s identity and purity?
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and formula.
- NMR spectroscopy for detailed structural elucidation, particularly NOESY or HSQC to resolve stereochemical ambiguities .
- X-ray crystallography (if crystalline) to validate the 3D arrangement of the benzothiazole and dimethylamino propyl moieties .
Q. How can researchers assess the compound’s baseline biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally related benzothiazoles, such as N-(4-ethyl-benzothiazol-2-yl) derivatives, which show moderate anticancer activity .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and selectivity of the coupling step?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the dimethylamino propyl group, improving coupling efficiency .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may reduce side reactions in aryl-alkyl bond formation .
- Temperature optimization : Elevated temperatures (~80–100°C) accelerate reaction kinetics but may degrade heat-sensitive intermediates .
Q. What strategies resolve contradictions in reported bioactivity data across similar benzothiazole derivatives?
- Meta-analysis : Compare datasets from analogues like N-(6-bromo-benzothiazol-2-yl) compounds, noting variations in assay conditions (e.g., serum concentration, incubation time) that impact IC₅₀ values .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzothiazole ring to enhance target binding specificity and reduce off-target effects .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with solubility and logP values .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like carboxamide formation .
- Purification : Replace column chromatography with recrystallization using ethanol/water mixtures to reduce costs .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
